N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide
Brand Name: Vulcanchem
CAS No.: 868977-62-2
VCID: VC4140214
InChI: InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
SMILES: COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide

CAS No.: 868977-62-2

Cat. No.: VC4140214

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide - 868977-62-2

Specification

CAS No. 868977-62-2
Molecular Formula C18H19N3O3
Molecular Weight 325.368
IUPAC Name N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-2,4-dimethoxybenzamide
Standard InChI InChI=1S/C18H19N3O3/c1-23-14-6-7-15(16(11-14)24-2)18(22)19-9-8-13-12-21-10-4-3-5-17(21)20-13/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)
Standard InChI Key KZJNGMGVHBJIBH-UHFFFAOYSA-N
SMILES COC1=CC(=C(C=C1)C(=O)NCCC2=CN3C=CC=CC3=N2)OC

Introduction

N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide is a complex organic compound that combines the structural features of imidazo[1,2-a]pyridine and benzamide. Despite the lack of specific literature directly focused on this compound, understanding its components and potential applications can provide valuable insights. The imidazo[1,2-a]pyridine moiety is known for its pharmacological significance, often being explored in drug discovery for various biological targets .

Synthesis of Imidazo[1,2-a]pyridine Derivatives

The synthesis of imidazo[1,2-a]pyridine derivatives typically involves multi-component reactions. For instance, a molecular iodine-catalyzed approach has been developed, which uses ultrasonication to efficiently synthesize these compounds from 2-aminopyridine derivatives, acetophenones, and dimedone in water under aerobic conditions . Another method involves copper-catalyzed reactions of N-(2-pyridinyl)enaminones to produce multisubstituted imidazo[1,2-a]pyridines .

Potential Biological Activities

Imidazo[1,2-a]pyridine derivatives have been investigated for their potential biological activities, including anticancer and anti-inflammatory properties. For example, some imidazo[1,2-a]pyridine complexes have shown anticancer activity . Additionally, benzamide derivatives are known for their diverse pharmacological profiles, which could enhance the biological activity of N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide.

Potential Applications

Given the pharmacological significance of both imidazo[1,2-a]pyridine and benzamide moieties, N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)-2,4-dimethoxybenzamide could potentially be explored for various therapeutic applications. These might include anticancer, anti-inflammatory, or neurological disorders, depending on its specific biological activity profile.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator